molecular formula C52H74Cl2O18 B1241091 Lipiarmycin A3

Lipiarmycin A3

Número de catálogo: B1241091
Peso molecular: 1058 g/mol
Clave InChI: ZVGNESXIJDCBKN-OCTTYGFMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.

Aplicaciones Científicas De Investigación

Antibiotic Properties and Clinical Use

Lipiarmycin A3, also known as fidaxomicin or tiacumicin B, is a macrocyclic antibiotic primarily used in clinical settings for the treatment of Clostridium difficile infections. This compound has demonstrated significant bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, making it a valuable asset in the fight against resistant bacterial strains. The antibiotic properties of this compound extend to a range of Gram-positive bacteria, including anaerobes and Neisseria (Miyatake-Ondozabal, Kaufmann, & Gademann, 2015).

Synthesis and Chemical Structure

The synthesis of this compound involves complex chemical processes, including ring-closing metathesis, vinylogous Mukaiyama aldol reaction, and Stille coupling. Researchers have developed various synthetic routes to create the compound, including the synthesis of its aglycone, to facilitate further structure-activity studies (Glaus & Altmann, 2015). Additionally, the co-identity of this compound and Tiacumicin B has been confirmed through structural analysis, ensuring the accuracy of research on these compounds (Serra et al., 2017).

Mechanism of Action

The mechanism by which this compound inhibits bacterial RNA polymerase is unique. It acts by inhibiting the initiation step of RNA synthesis, specifically targeting the sigma-containing molecules of RNA polymerase. This mechanism is distinct from other RNA polymerase antagonists, providing a unique approach to combating bacterial infections (Sonenshein & Alexander, 1979).

Propiedades

Fórmula molecular

C52H74Cl2O18

Peso molecular

1058 g/mol

Nombre IUPAC

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28?,29-,30?,33?,34?,40-,41+,42+,43?,44-,45+,46+,50-,51-/m1/s1

Clave InChI

ZVGNESXIJDCBKN-OCTTYGFMSA-N

SMILES isomérico

CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C

SMILES canónico

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Sinónimos

fidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipiarmycin A3
Reactant of Route 2
Reactant of Route 2
Lipiarmycin A3
Reactant of Route 3
Reactant of Route 3
Lipiarmycin A3
Reactant of Route 4
Reactant of Route 4
Lipiarmycin A3
Reactant of Route 5
Reactant of Route 5
Lipiarmycin A3
Reactant of Route 6
Reactant of Route 6
Lipiarmycin A3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.